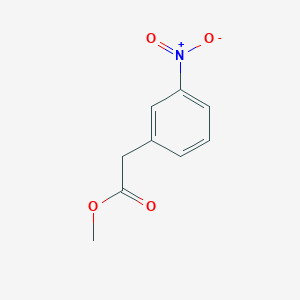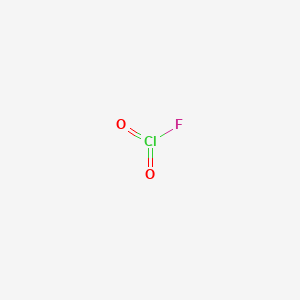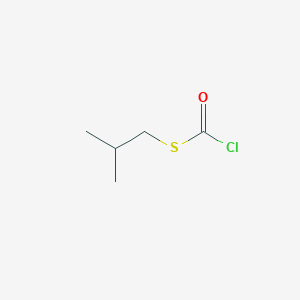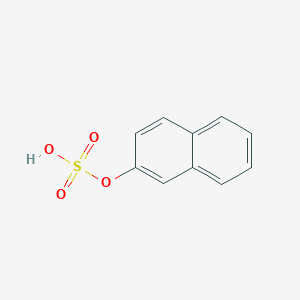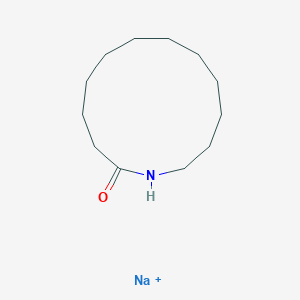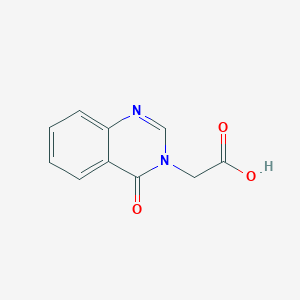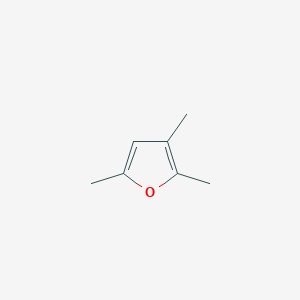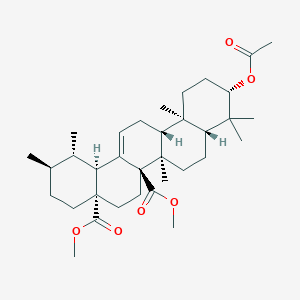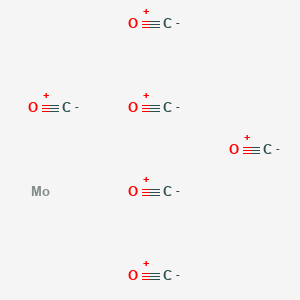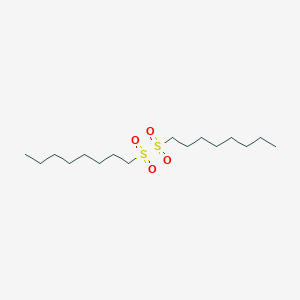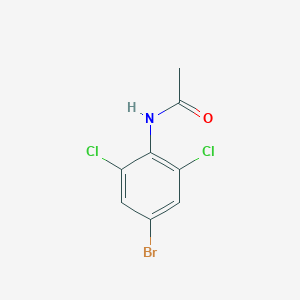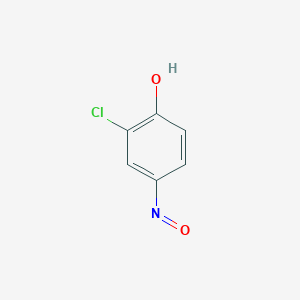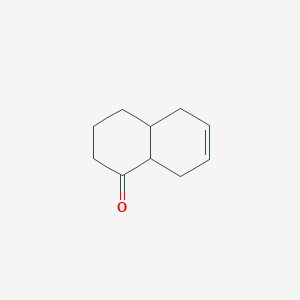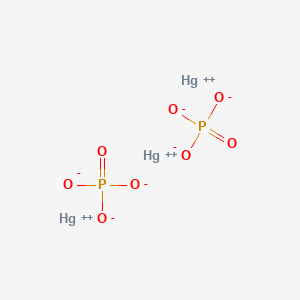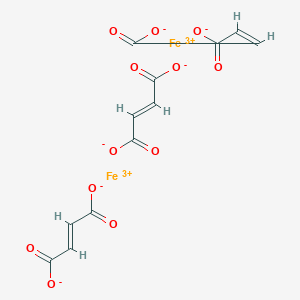
Iron(III) Fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron is an essential mineral required for various physiological functions in the human body. Iron(III) Fumarate, also known as Ferric Fumarate, is a form of iron supplement used to treat iron deficiency anemia. This compound is a combination of iron and fumaric acid, which is a naturally occurring organic acid. Iron(III) Fumarate is commonly used in pharmaceuticals as a source of iron due to its high solubility and bioavailability.
Mécanisme D'action
Iron(III) Fumarate works by increasing the levels of iron in the body, which is required for the production of hemoglobin. Hemoglobin is a protein found in red blood cells that carries oxygen to the body's tissues. Iron(III) Fumarate is absorbed in the small intestine and transported to the bone marrow, where it is used for the production of red blood cells.
Effets Biochimiques Et Physiologiques
Iron(III) Fumarate has several biochemical and physiological effects on the body. It helps in the production of red blood cells, which are required for the transport of oxygen to the body's tissues. Iron(III) Fumarate also plays a role in the synthesis of DNA and the production of energy in the body. Additionally, Iron(III) Fumarate has been shown to have antioxidant properties, which help in reducing oxidative stress in the body.
Avantages Et Limitations Des Expériences En Laboratoire
Iron(III) Fumarate has several advantages when used in lab experiments. It is highly soluble in water, making it easy to dissolve in solutions. Additionally, Iron(III) Fumarate has a high bioavailability, which makes it an effective source of iron. However, Iron(III) Fumarate has some limitations, such as its tendency to form complexes with other compounds, which can affect the accuracy of experiments.
Orientations Futures
There are several future directions for research on Iron(III) Fumarate. One potential area of study is the use of Iron(III) Fumarate in cancer therapy. More research is needed to determine the efficacy of Iron(III) Fumarate in inducing apoptosis in cancer cells. Additionally, future research could focus on the development of new formulations of Iron(III) Fumarate that have improved bioavailability and solubility. Another potential area of study is the use of Iron(III) Fumarate in the treatment of neurodegenerative diseases, such as Alzheimer's disease. More research is needed to determine the potential benefits of Iron(III) Fumarate in these conditions.
Conclusion
Iron(III) Fumarate is a compound that has several potential therapeutic applications. It is commonly used as a source of iron in the treatment of iron deficiency anemia. Additionally, Iron(III) Fumarate has been studied for its potential use in cancer therapy and the treatment of neurodegenerative diseases. While more research is needed to determine the efficacy of Iron(III) Fumarate in these conditions, it is clear that this compound has significant potential for future research and development.
Méthodes De Synthèse
Iron(III) Fumarate can be synthesized by reacting iron oxide or iron hydroxide with fumaric acid. The reaction takes place in the presence of water and heat, resulting in the formation of Iron(III) Fumarate. The purity of the compound can be enhanced by recrystallization.
Applications De Recherche Scientifique
Iron(III) Fumarate has been extensively studied for its potential therapeutic applications. It has been shown to be effective in treating iron deficiency anemia and improving the quality of life in patients with chronic kidney disease. Additionally, Iron(III) Fumarate has been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
14451-00-4 |
|---|---|
Nom du produit |
Iron(III) Fumarate |
Formule moléculaire |
C12H6Fe2O12 |
Poids moléculaire |
453.86 g/mol |
Nom IUPAC |
(Z)-but-2-enedioate;(E)-but-2-enedioate;iron(3+) |
InChI |
InChI=1S/3C4H4O4.2Fe/c3*5-3(6)1-2-4(7)8;;/h3*1-2H,(H,5,6)(H,7,8);;/q;;;2*+3/p-6/b2*2-1+;2-1-;; |
Clé InChI |
IMWCPTKSESEZCL-SPSNFJOYSA-H |
SMILES isomérique |
C(=C/C(=O)[O-])\C(=O)[O-].C(=C/C(=O)[O-])\C(=O)[O-].C(=C/C(=O)[O-])\C(=O)[O-].[Fe+3].[Fe+3] |
SMILES |
C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].[Fe+3].[Fe+3] |
SMILES canonique |
C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].C(=CC(=O)[O-])C(=O)[O-].[Fe+3].[Fe+3] |
Autres numéros CAS |
14451-00-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



